molecular formula C22H32O4 B1221892 6alpha-Methyl-21-desoxycortisol CAS No. 7055-53-0

6alpha-Methyl-21-desoxycortisol

Cat. No.: B1221892
CAS No.: 7055-53-0
M. Wt: 360.5 g/mol
InChI Key: VSGTWMOZGFNRPM-RSWUNGFYSA-N
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Description

6alpha-Methyl-21-desoxycortisol is a synthetic glucocorticoid that has garnered significant attention in the scientific community due to its biological and pharmacological properties. This compound is a modified form of the natural cortisol hormone, which is produced by the adrenal gland. It is known for its potent anti-inflammatory and immunosuppressive effects, making it widely used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

6alpha-Methyl-21-desoxycortisol is synthesized from natural cortisol through several chemical modifications. The synthesis involves replacing the hydroxyl group at the C-21 position with a methyl group and adding a double bond to the C-1 and C-2 positions. The reaction conditions typically include the use of organic solvents and specific catalysts to facilitate these transformations.

Industrial Production Methods

In industrial settings, the production of this compound often involves biotransformation processes. For instance, the biotransformation of 17-hydroxyprogesterone by purified steroid 11β-hydroxylase CYP11B1 has been employed to produce 21-deoxycortisol, a key intermediate in the synthesis of this compound . This method is preferred due to its high specificity and catalytic activity.

Chemical Reactions Analysis

Types of Reactions

6alpha-Methyl-21-desoxycortisol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various hydroxylated derivatives, while reduction reactions can produce different alcohols and ketones.

Scientific Research Applications

6alpha-Methyl-21-desoxycortisol has a wide range of scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of steroid chemistry and for the development of new synthetic methodologies.

    Biology: The compound is employed in research on glucocorticoid receptor interactions and the regulation of gene expression.

    Medicine: It is used in the development of anti-inflammatory and immunosuppressive therapies for various inflammatory and autoimmune disorders.

    Industry: The compound is utilized in the production of pharmaceutical glucocorticoids and other steroid-based drugs

Mechanism of Action

6alpha-Methyl-21-desoxycortisol exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This binding leads to multiple downstream effects, including decreased vasodilation, reduced permeability of capillaries, and decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved include the glucocorticoid receptor and various signaling cascades that regulate inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    21-Deoxycortisol: A naturally occurring steroid related to cortisol, formed as a metabolite from 17α-hydroxyprogesterone via 11β-hydroxylase.

    Dexamethasone: A synthetic glucocorticoid with similar anti-inflammatory and immunosuppressive properties.

Uniqueness

6alpha-Methyl-21-desoxycortisol is unique due to its specific modifications, which enhance its potency and stability compared to natural cortisol. Its ability to undergo various chemical transformations and its wide range of applications in research and industry further distinguish it from other similar compounds.

Properties

IUPAC Name

(6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32O4/c1-12-9-15-16-6-8-22(26,13(2)23)21(16,4)11-18(25)19(15)20(3)7-5-14(24)10-17(12)20/h10,12,15-16,18-19,25-26H,5-9,11H2,1-4H3/t12-,15-,16-,18-,19+,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGTWMOZGFNRPM-RSWUNGFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)CC4)C)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H]2[C@@H]3CC[C@@]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)CC4)C)O)C)(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205698
Record name (6α,11β)-11,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7055-53-0
Record name (6α,11β)-11,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Methyl-21-desoxycortisol
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Record name NSC53892
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Record name (6α,11β)-11,17-Dihydroxy-6-methylpregn-4-ene-3,20-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6S,8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-6,10,13-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
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Record name 6.ALPHA.-METHYL-21-DESOXYCORTISOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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